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Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by enabling targeted gene

silencing. However, the effective delivery of siRNA to target cells in vivo remains a significant

challenge. C12-113 is a promising ionizable lipidoid that can be formulated into lipid

nanoparticles (LNPs) to encapsulate and deliver siRNA to target tissues. These LNPs protect

the siRNA from degradation in the bloodstream, facilitate cellular uptake, and promote

endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNA-

induced silencing complex (RISC) to mediate gene silencing. This document provides detailed

application notes and protocols for the use of C12-113 in siRNA delivery studies.

Mechanism of Action
C12-113 is a cationic ionizable lipidoid. At an acidic pH (typically pH 4.0), as used during the

formulation process, the amine groups of C12-113 become protonated, acquiring a positive

charge. This positive charge facilitates the electrostatic complexation with the negatively

charged phosphate backbone of siRNA, leading to the encapsulation of the siRNA within the

core of the forming lipid nanoparticle.

Upon systemic administration, the LNP circulates at a physiological pH of 7.4. At this neutral

pH, the C12-113 lipidoid is largely deprotonated and assumes a more neutral charge. This
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charge-neutral characteristic is crucial for minimizing non-specific interactions with blood

components and non-target cells, thereby reducing toxicity and prolonging circulation time.

The surface of the LNP is typically shielded with a polyethylene glycol (PEG)-lipid conjugate,

which further prevents opsonization and clearance by the mononuclear phagocyte system.

Once the LNP reaches the target tissue, it is taken up by cells, primarily through endocytosis.

Inside the endosome, the pH drops, leading to the reprotonation of C12-113. The resulting

positive charge of the lipidoid is thought to interact with the negatively charged lipids of the

endosomal membrane, leading to membrane destabilization and the release of the siRNA

cargo into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RISC to

induce sequence-specific gene silencing.

Data Presentation
Table 1: Physicochemical Characteristics of C12-113
based siRNA LNPs

Parameter Typical Value Method of Analysis

Particle Size (Diameter) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential (at pH 7.4) -10 mV to +10 mV Laser Doppler Velocimetry

siRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

pKa 6.0 - 6.5 TNS Assay

Table 2: In Vivo Gene Silencing Efficacy of Lipidoid-
based siRNA LNPs (Illustrative Data based on similar
lipidoids)
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Target Gene Organ
siRNA Dose
(mg/kg)

Route of
Administrat
ion

Gene
Knockdown
(%)

Time Point

Factor VII Liver 0.1 Intravenous 85 48 hours

ApoB Liver 0.3 Intravenous 90 72 hours

TTR Liver 0.3 Intravenous 95 7 days

Experimental Protocols
Protocol 1: Formulation of C12-113/siRNA Lipid
Nanoparticles (LNP) by Microfluidic Mixing
This protocol describes the formulation of C12-113/siRNA LNPs using a microfluidic mixing

device, which allows for rapid and reproducible production of uniform nanoparticles.

Materials:

C12-113 lipidoid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMPE-PEG2000)

siRNA targeting the gene of interest

Ethanol (200 proof, molecular biology grade)

Citrate buffer (50 mM, pH 4.0, RNase-free)

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device (e.g., NanoAssemblr®)
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Syringes and tubing compatible with the microfluidic device

Dialysis cassette (10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution:

In a sterile, RNase-free glass vial, dissolve C12-113, DOPE, cholesterol, and DMPE-

PEG2000 in 200 proof ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (C12-
113:DOPE:Cholesterol:DMPE-PEG2000).

The total lipid concentration in the ethanol phase should be between 10-25 mM. Vortex

briefly to ensure complete dissolution.

Prepare siRNA Solution:

Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of

0.2-0.5 mg/mL.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid stock solution into one syringe and the siRNA solution into another syringe.

Set the flow rate ratio of the aqueous phase (siRNA solution) to the ethanolic phase (lipid

solution) to 3:1.

Set the total flow rate to a value that ensures rapid and turbulent mixing within the

microfluidic cartridge (e.g., 12 mL/min).

Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic

cartridge, leading to the self-assembly of the LNPs.

Collect the resulting LNP dispersion from the outlet of the cartridge.

Dialysis and Concentration:
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To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile,

RNase-free PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours at

4°C, with one buffer change.

If necessary, concentrate the LNP formulation using a centrifugal filter device with a 10

kDa MWCO.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the sterile LNP-siRNA formulation at 4°C. For long-term storage, aliquots can be

stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of C12-113/siRNA LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS)

instrument.

2. Zeta Potential Measurement:

Dilute the LNP formulation in 10 mM NaCl solution.

Measure the zeta potential using a laser Doppler velocimeter.

3. siRNA Encapsulation Efficiency:

Use a Quant-iT™ RiboGreen™ assay or a similar fluorescence-based RNA quantification

method.

Measure the fluorescence of the intact LNP sample (representing unencapsulated siRNA).

Lyse a separate aliquot of the LNP sample with a detergent (e.g., 0.5% Triton X-100) to

release the encapsulated siRNA and measure the total fluorescence.
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Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

Protocol 3: In Vitro Transfection of Cells with C12-
113/siRNA LNPs
Materials:

Adherent or suspension cells cultured in appropriate growth medium.

C12-113/siRNA LNP formulation.

Control siRNA LNP formulation (e.g., encapsulating a non-targeting siRNA).

Opti-MEM™ or other serum-free medium.

Multi-well cell culture plates.

Reagents for downstream analysis (e.g., qRT-PCR, Western blotting).

Procedure:

Cell Seeding:

The day before transfection, seed the cells in a multi-well plate at a density that will result

in 70-90% confluency at the time of transfection.

Transfection:

On the day of transfection, dilute the C12-113/siRNA LNPs and control LNPs to the

desired final concentration in serum-free medium.

Remove the growth medium from the cells and replace it with the LNP-containing medium.

Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

After the incubation period, add complete growth medium containing serum to each well.
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Analysis of Gene Knockdown:

Harvest the cells 24-72 hours post-transfection.

Analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the

protein level using Western blotting or ELISA.

Protocol 4: In Vivo Administration of C12-113/siRNA
LNPs in a Mouse Model
Materials:

C12-113/siRNA LNP formulation.

Control siRNA LNP formulation.

Sterile PBS (pH 7.4).

Appropriate mouse strain for the disease model.

Insulin syringes with 28-30 gauge needles.

Procedure:

Preparation of Dosing Solution:

Dilute the LNP formulation to the desired final concentration in sterile PBS. The final

volume for intravenous injection is typically 100-200 µL per mouse.

Animal Dosing:

Administer the LNP solution to the mice via the desired route (e.g., tail vein injection for

systemic delivery).

Monitoring and Tissue Collection:

Monitor the health of the animals regularly.
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At the desired time point post-injection (e.g., 48-72 hours), euthanize the mice and collect

the target tissues.

Analysis of Gene Knockdown:

Isolate RNA or protein from the collected tissues and analyze the target gene expression

as described in Protocol 3.
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Caption: Experimental workflow for C12-113 mediated siRNA delivery studies.
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Caption: Mechanism of siRNA-mediated gene silencing via LNP delivery.

To cite this document: BenchChem. [Application Notes and Protocols for C12-113 Mediated
siRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11935392#using-c12-113-for-sirna-delivery-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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